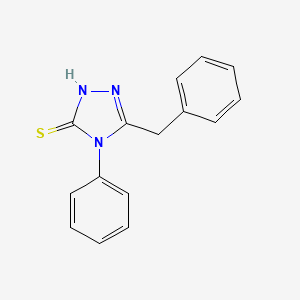

5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Applications De Recherche Scientifique

GI-1046 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

Biology: Investigated for its role in modulating protein interactions and cellular signaling pathways.

Medicine: Explored for its neuroprotective effects in treating neurodegenerative diseases and its potential in reducing ethanol intake by upregulating glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens core

Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery.

Mécanisme D'action

Target of Action

Derivatives of 1,2,4-triazole, a core structure in this compound, are known to exhibit various biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and ion channels involved in these biological processes.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The thiol group in the compound could also play a role in its interaction with targets, possibly through the formation of disulfide bonds.

Result of Action

Based on the known activities of 1,2,4-triazole derivatives, the compound could potentially exert anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial strains . It interacts with enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, this compound has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound has been shown to affect cell signaling pathways by inhibiting specific kinases involved in signal transduction . This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound has been observed to induce apoptosis, or programmed cell death, in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . For example, it binds to the active site of bacterial cell wall synthesis enzymes, preventing the formation of peptidoglycan, a crucial component of the bacterial cell wall . Additionally, this compound can interact with DNA, leading to changes in gene expression and inhibition of DNA replication . This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to this compound in cell culture studies has shown that it can lead to the development of resistance in bacterial populations . Additionally, prolonged exposure to this compound can result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antimicrobial and anti-inflammatory effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolites of this compound can have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound can be distributed through the bloodstream and accumulate in specific organs, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, affecting cellular metabolism and signal transduction . In the nucleus, this compound can bind to DNA and influence gene expression . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its subcellular localization and activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du GI-1046 implique l'estérification du 1,2-dioxo-3,3-diméthylpentyle avec la L-proline et l'ester 3-pyridyl-propyle. La réaction nécessite généralement un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .

Méthodes de production industrielle

La production industrielle du GI-1046 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle rigoureux des conditions réactionnelles pour assurer un rendement et une pureté élevés. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le GI-1046 subit diverses réactions chimiques, notamment :

Oxydation : Le GI-1046 peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le GI-1046 en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxydes et les amines sont couramment utilisés dans les réactions de substitution.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le GI-1046 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle dans l'étude des mécanismes réactionnels.

Biologie : Étudié pour son rôle dans la modulation des interactions protéiques et des voies de signalisation cellulaire.

Médecine : Exploré pour ses effets neuroprotecteurs dans le traitement des maladies neurodégénératives et son potentiel dans la réduction de la consommation d'éthanol en régulant à la hausse le transporteur de glutamate 1 (GLT1) dans le cortex préfrontal et le noyau accumbens

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme outil dans la découverte de médicaments.

Mécanisme d'action

Le GI-1046 exerce ses effets en se liant aux immunophilines, qui sont des protéines impliquées dans le repliement et le trafic des protéines. Cette liaison module l'activité du transporteur de glutamate 1 (GLT1), ce qui conduit à une augmentation de la capture du glutamate et à une réduction de l'excitotoxicité. Le composé favorise également la régénération des cellules dopaminergiques dans le système nerveux central, contribuant à ses effets neuroprotecteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

FK506 : Un ligand immunophilin présentant des propriétés neuroprotectrices similaires, mais qui présente également des effets immunosuppresseurs.

Cyclosporine A : Un autre ligand immunophilin utilisé comme immunosuppresseur, mais avec des cibles moléculaires et des voies différentes.

Unicité

Le GI-1046 est unique en sa capacité à traverser la barrière hémato-encéphalique et à promouvoir sélectivement la régénération des cellules dopaminergiques sans présenter d'actions antibiotiques ou immunosuppressives. Cela en fait un candidat prometteur pour le traitement des maladies neurodégénératives et d'autres affections neurologiques .

Propriétés

IUPAC Name |

3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORNNMHDCZHPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349851 | |

| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22478-90-6 | |

| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)